molecular formula C11H14FNO4S B3250228 flufenacet ESA CAS No. 201668-32-8

flufenacet ESA

Cat. No. B3250228
CAS RN: 201668-32-8
M. Wt: 275.3 g/mol
InChI Key: SZCMHDLOUVZYST-UHFFFAOYSA-N
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Description

Flufenacet ESA is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 . It is a metabolite of the herbicide flufenacet .


Synthesis Analysis

This compound has been successfully synthesized by ASCA GmbH . They offer it as a native as well as stable isotopically labelled standard .


Molecular Structure Analysis

The molecular formula of this compound is C11H14FNO4S . Its average mass is 275.297 Da and its mono-isotopic mass is 275.062744 Da .


Chemical Reactions Analysis

This compound is a metabolite of the herbicide flufenacet . It is produced through the degradation of flufenacet .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ . Its molar refractivity is 64.3±0.4 cm³ . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 83 Ų and its molar volume is 197.2±3.0 cm³ .

Scientific Research Applications

Analysis and Detection in Natural Water

Flufenacet ESA, a degradate of the herbicide flufenacet, has been the subject of studies concerning its detection and analysis in natural water sources. Zimmerman, Schneider, and Thurman (2002) developed methods for isolating flufenacet and its ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates from natural water using solid-phase extraction. They found that the ESA degradates of flufenacet were detectable in surface water samples, particularly during periods of high herbicide use (Zimmerman, Schneider, & Thurman, 2002).

Environmental Fate in Agricultural Soil

The transformation of flufenacet in soil and its loss to groundwater was investigated by Willkommen et al. (2020) in a German agricultural catchment. They noted the presence of flufenacet and its transformation product, this compound, in different soil types under field conditions. Their study highlighted the risk of flufenacet leaching into groundwater, especially during dry periods, and the potential for long-term residues in the topsoil (Willkommen et al., 2020).

Mechanism of Action

While the exact mechanism of action for flufenacet ESA is not specified in the search results, flufenacet, the parent compound, is known to be a selective herbicide .

Safety and Hazards

Flufenacet ESA is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding dust formation are recommended .

Future Directions

There has been a public consultation on the active substance flufenacet by EFSA . This suggests that there is ongoing research and regulatory interest in flufenacet and its metabolites, including flufenacet ESA. Additionally, ASCA GmbH’s synthesis of this compound indicates potential future directions in the study of this compound .

properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCMHDLOUVZYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891451
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201668-32-8
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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